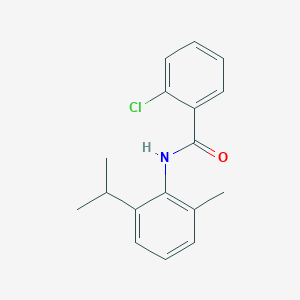

![molecular formula C18H20F3N5O3 B5593710 3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5593710.png)

3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-4,5-dihydroisoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a broader class of molecules that have been investigated for their potential biological activities, particularly in the realm of antitumor effects. The structure of the molecule suggests it might be involved in targeting specific pathways or receptors within cellular models, although specific research on this exact molecule is limited. Instead, there's research on structurally related compounds, providing a framework for understanding the potential significance of such molecules.

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of specific isocyanates with amines, followed by cyclization with hydrazine hydrate. For example, compounds with similar structures have been synthesized by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate (Hao et al., 2017).

Molecular Structure Analysis

The crystal structure of similar compounds is typically determined using X-ray crystallography, revealing important aspects like the molecular geometry, bond lengths, and angles critical for understanding the molecule's interaction with biological targets. For instance, related compounds have shown distinct crystal structures belonging to the monoclinic system, providing insights into the molecule's configuration and potential interaction sites (Lu et al., 2017).

Applications De Recherche Scientifique

Antitumor Activity

Several synthesized compounds closely related to the specified molecule have shown distinct inhibitory effects on the proliferation of cancer cell lines. For instance, derivatives of indazole, incorporating morpholine and other functional groups, have been designed and synthesized, with some demonstrating significant antiproliferative activity against various cancer cell lines. These findings suggest potential applications of similar compounds in cancer therapy (Jiu-Fu Lu et al., 2017), (Xuechen Hao et al., 2017), (X. Ji et al., 2018).

Antimicrobial Activities

Research into the synthesis of new compounds with morpholine groups and their derivatives has highlighted their potential as antimicrobial agents. These studies have generated various morpholine-containing compounds that exhibit good to moderate antimicrobial activity, pointing to possible applications in addressing infectious diseases (D. Sahin et al., 2012), (H. Bektaş et al., 2010).

Antiobesity Activity

Compounds structurally similar to the one have been evaluated for their potential in weight management therapies. For example, diaryl dihydropyrazole-3-carboxamides were synthesized and shown to exhibit significant body weight reduction in vivo, attributed to their CB1 antagonistic activity. This suggests a pathway through which related compounds might be developed into antiobesity drugs (Brijesh Kumar Srivastava et al., 2007).

Propriétés

IUPAC Name |

3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)indazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N5O3/c1-11-9-14(29-24-11)17(27)22-16-15-12(25-5-7-28-8-6-25)3-2-4-13(15)26(23-16)10-18(19,20)21/h2-4,14H,5-10H2,1H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBUHBOWLVLVPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)C(=O)NC2=NN(C3=C2C(=CC=C3)N4CCOCC4)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

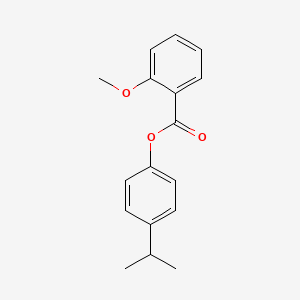

![7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593629.png)

![(3aS*,7aR*)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5593637.png)

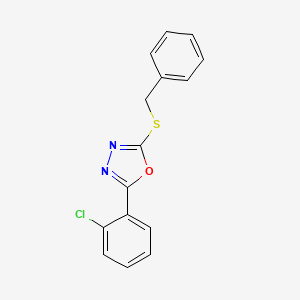

![2-methyl-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5593661.png)

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide](/img/structure/B5593671.png)

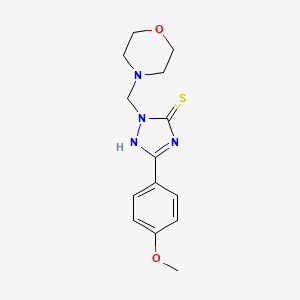

![N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5593676.png)

![3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine](/img/structure/B5593699.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5593707.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5593714.png)

![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)

![1,9-dioxaspiro[5.5]undec-4-yl{2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5593739.png)